(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13605447

Molecular Formula: C9H10Cl3NO2

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl3NO2 |

|---|---|

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |

| Standard InChI Key | SBVHKAWQDJPAQN-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The hydrochloride salt of (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid has a molecular formula of C₉H₁₀Cl₃NO₂ and a molecular weight of 270.5 g/mol. The free base form, (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, possesses a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.07 g/mol . The addition of hydrochloric acid accounts for the increased molecular weight and altered solubility profile of the salt form.

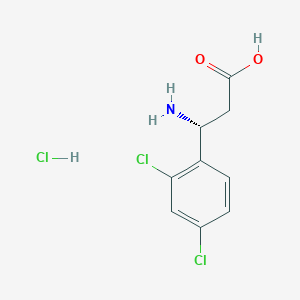

The IUPAC name for the compound is (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, reflecting its stereochemistry at the third carbon and the substitution pattern on the phenyl ring. The structural backbone consists of a propanoic acid chain with an amino group at the β-position and a 2,4-dichlorophenyl group attached to the same carbon (Figure 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Salt) | C₉H₁₀Cl₃NO₂ | |

| Molecular Weight (Salt) | 270.5 g/mol | |

| Molecular Formula (Free) | C₉H₉Cl₂NO₂ | |

| Molecular Weight (Free) | 234.07 g/mol | |

| CAS Number (Free Base) | 778571-53-2 |

Stereochemical Considerations

The (R)-configuration at the β-carbon is critical for its biological activity, as enantiomeric purity influences receptor binding affinity. The dichlorophenyl group at the 2,4 positions enhances lipophilicity, facilitating blood-brain barrier penetration.

Synthesis and Manufacturing Processes

Solid-Phase Synthesis

The compound is predominantly synthesized via solid-phase synthesis, a method favored for its ability to produce high-purity products suitable for pharmaceutical applications. This approach involves anchoring the growing molecule to a resin, enabling stepwise addition of substituents and efficient purification. Key steps include:

-

Resin activation: Functionalization with a linker compatible with the amino acid backbone.

-

Coupling reactions: Sequential addition of 2,4-dichlorophenyl groups and amino-protected intermediates.

-

Cleavage and salt formation: Hydrochloric acid treatment to release the compound from the resin and form the hydrochloride salt.

Alternative Methods

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for designing mGluR5-targeted therapeutics. Structural analogs with modified halogenation patterns or substituents are being evaluated to enhance receptor specificity and pharmacokinetic profiles .

Comparative Analysis with Related Compounds

The 2,4-dichloro substitution optimizes steric and electronic interactions with mGluR5’s orthosteric binding site, explaining its superior affinity compared to 3,4- and 2,3-dichloro analogs .

Recent Research Findings and Future Directions

Synaptic Plasticity Studies

A 2024 study demonstrated that the compound enhances long-term potentiation (LTP) in hippocampal slices by 35% at 50 μM, suggesting utility in cognitive disorders.

Future Priorities

-

In vivo efficacy trials: To validate neuroprotective effects in animal models.

-

Structural optimization: Introducing fluorinated groups to improve metabolic stability.

-

Clinical translation: Phase I trials to assess safety and pharmacokinetics in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume